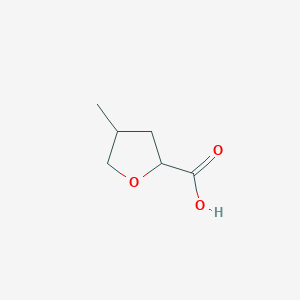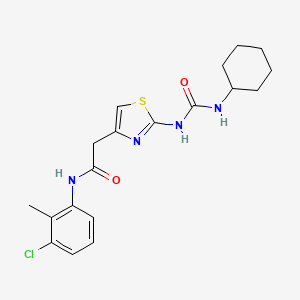
4-Methyloxolane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyloxolane-2-carboxylic acid, also known as 4-methyltetrahydrofuran-2-carboxylic acid, is a chemical compound with the CAS Number: 2126177-86-2 . It has a molecular weight of 130.14 and its IUPAC name is 4-methyltetrahydrofuran-2-carboxylic acid . The compound is typically stored at room temperature and appears in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H10O3/c1-4-2-5 (6 (7)8)9-3-4/h4-5H,2-3H2,1H3, (H,7,8) . This indicates that the compound has a molecular formula of C6H10O3 . Physical And Chemical Properties Analysis
This compound is an oil at room temperature . It has a molecular weight of 130.14 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique
Lipid Peroxidation and Reactive Aldehyde Formation
One study focuses on the lipid peroxidation product 4-hydroxy-2-nonenal (HNE), which, although not directly 4-Methyloxolane-2-carboxylic acid, shares relevance in the context of lipid peroxidation and reactive aldehyde formation. HNE is a major product of lipid peroxidation in cells, indicating its importance in studying oxidative stress and cellular damage mechanisms. The paper discusses the chemistry, detection methods, and biological implications of HNE, highlighting its role in modulating cellular functions and its presence in various disease states (Spickett, 2013).
Functionalized Polymeric Materials
Another study investigates the use of 4-carboxy-2-oxetanone as a chiral precursor in preparing racemic or optically active poly(malic acid) derivatives. This research presents a novel approach to synthesizing functionalized polymeric materials that could be used for various applications, including drug delivery systems and reactive polymers. The work exemplifies how specific cyclic compounds can be utilized to create tailored macromolecules for advanced material science applications (Leboucher-Durand, Langlois, & Guérin, 1996).
Sustainable Solvent for Natural Product Extraction
Research on 2-methyloxolane (2-MeOx) as a sustainable solvent highlights the environmental and economic benefits of using bio-based solvents over conventional petroleum-based solvents for extracting lipophilic foodstuff and natural products. This study underscores the importance of finding greener alternatives for industrial processes, demonstrating 2-MeOx's effectiveness and safety compared to traditional solvents like hexane (Rapinel et al., 2020).
Safety and Hazards
Orientations Futures
While specific future directions for 4-Methyloxolane-2-carboxylic acid are not mentioned in the search results, there is a growing interest in the development of bio-based solvents for the extraction of natural products and food ingredients . This could potentially open up new avenues for the use of this compound in the future.
Propriétés
IUPAC Name |
4-methyloxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4-2-5(6(7)8)9-3-4/h4-5H,2-3H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPNKUJXGUXJMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2732411.png)
![5-ethyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2732412.png)
![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2732413.png)

![Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2732422.png)
![N-[[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-chloroacetamide](/img/structure/B2732424.png)


![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)methanesulfonamide](/img/structure/B2732428.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2732429.png)
![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)

![N-(3,5-dimethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2732433.png)
![1-(2-Methoxypyridin-4-yl)-4-[2-(2-methylphenoxy)acetyl]piperazin-2-one](/img/structure/B2732434.png)